
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine, also known as DMPP, is a pyrimidine derivative that has gained significant attention in scientific research due to its diverse biological activities. DMPP has been shown to exhibit anticancer, antifungal, and antiviral properties, making it a promising candidate for the development of new therapeutic agents.
作用機序
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine exerts its biological effects by targeting specific proteins and signaling pathways involved in cell growth, proliferation, and survival. One of the key targets of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine is the protein kinase B (AKT) signaling pathway, which plays a critical role in regulating cell survival and proliferation. 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine inhibits the activation of AKT, leading to the induction of apoptosis and inhibition of cancer cell growth.
Biochemical and Physiological Effects
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cancer cell growth and metastasis, and antifungal and antiviral activities. 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine has also been shown to modulate the expression of various genes involved in cell survival and proliferation, suggesting that it may have broad therapeutic potential.
実験室実験の利点と制限
One of the main advantages of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine in lab experiments is its diverse biological activities, which make it a versatile tool for studying various cellular processes and disease states. However, one limitation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine is its relatively low solubility in water, which can complicate its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine, including:
1. Development of new 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine derivatives with improved solubility and bioavailability for use in therapeutic applications.
2. Investigation of the mechanisms underlying 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine's antifungal and antiviral activities, with the goal of developing new antifungal and antiviral agents.
3. Exploration of the potential use of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine in combination with other anticancer agents to enhance their efficacy and reduce side effects.
4. Investigation of the potential use of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine in other disease states, such as inflammatory disorders and neurodegenerative diseases.
In conclusion, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine is a promising candidate for the development of new therapeutic agents due to its diverse biological activities and potential use in cancer therapy. Further research is needed to fully understand the mechanisms underlying its effects and to explore its potential use in other disease states.
合成法
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine can be synthesized through a multistep process involving the condensation of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with phenylacetonitrile, followed by cyclization with phenoxyacetyl chloride. The resulting product is then subjected to further purification to obtain 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine in high yield and purity.
科学的研究の応用
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine has been extensively studied for its potential use in cancer therapy. Research has shown that 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine can induce apoptosis, or programmed cell death, in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments.
特性
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-15-13-16(2)25(24-15)19-14-20(26-18-11-7-4-8-12-18)23-21(22-19)17-9-5-3-6-10-17/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYNNKYBCNYGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5830252.png)

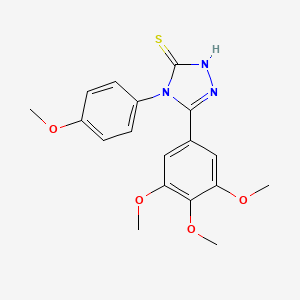

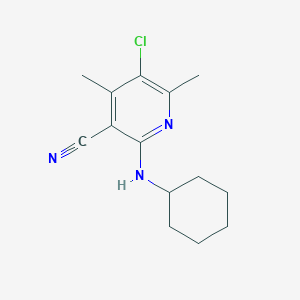

![4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5830293.png)
![2-(2-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5830311.png)
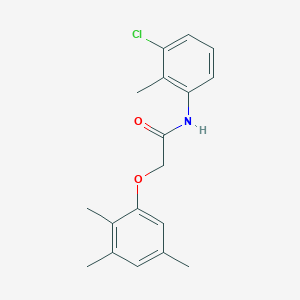

![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5830331.png)
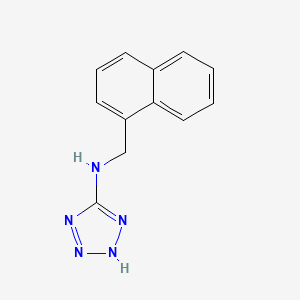
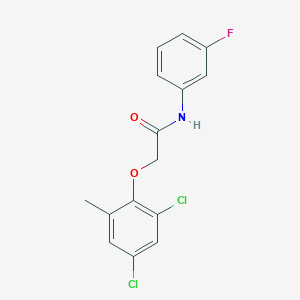
![4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide](/img/structure/B5830357.png)